1-allyl-1H-indole-2,3-dione

説明

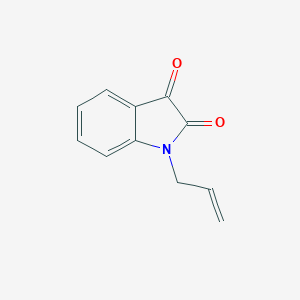

Structure

3D Structure

特性

IUPAC Name |

1-prop-2-enylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNYDPBLEDGGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364871 | |

| Record name | 1-allyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-74-0 | |

| Record name | 1-allyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Class and Research Significance of 1 Allyl 1h Indole 2,3 Dione Within Indole 2,3 Diones

Significance of Indole-2,3-dione and its N-Substituted Derivatives in Heterocyclic Chemistry

Indole-2,3-dione, commonly known as isatin (B1672199), and its derivatives constitute a crucial class of heterocyclic compounds that serve as fundamental precursors in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov First identified in 1841 as a product of the oxidation of indigo (B80030) dye, isatin is an indole (B1671886) derivative featuring keto groups at positions 2 and 3. amazonaws.com This versatile structure, comprising a fused pyrrole (B145914) and benzene (B151609) ring, allows for extensive chemical modifications, making it a valuable building block in medicinal and organic chemistry. amazonaws.comresearchgate.net

The isatin scaffold is considered a "privileged scaffold" in drug design, meaning it can bind to multiple receptors with high affinity. ddtjournal.commdpi.com Consequently, isatin derivatives have been shown to exhibit a wide spectrum of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-HIV, anticonvulsant, anti-inflammatory, and analgesic properties. amazonaws.comresearchgate.net The reactivity of the isatin molecule, particularly at the nitrogen (N-1), and the carbonyl groups (C-2 and C-3), allows for the creation of diverse derivatives, such as N-substituted, C2-substituted, C3-substituted, and spiro compounds. nih.govscispace.com

N-substituted isatin derivatives, in particular, are recognized as important intermediates and synthetic precursors for the preparation of various biologically active heterocycles. scispace.com The substitution at the nitrogen atom can significantly influence the molecule's physicochemical properties and biological activity. mdpi.com For instance, the synthesis of N-benzyl isatin derivatives has been a strategy in developing potent anti-mycobacterial agents. ijapbc.com Research has demonstrated that modifications at the N-1 position of the indoline-2,3-dione ring can lead to potent inhibitors of cancer cell growth. ddtjournal.com These derivatives are pivotal in synthesizing other biologically important compounds like 2-oxindoles and indirubins. nih.govscispace.com The broad utility of isatin and its N-substituted analogs in creating structurally diverse molecules underscores their sustained importance in heterocyclic chemistry and drug discovery. nih.govbiomedres.us

Scope of Academic Inquiry into 1-allyl-1H-indole-2,3-dione

This compound, or N-allylisatin, is an N-substituted derivative of isatin characterized by an allyl group attached to the nitrogen atom of the indole-2,3-dione core. Academic inquiry into this specific compound has spanned various scientific disciplines, from synthetic chemistry to materials science and medicinal chemistry.

A primary area of research involves its role as a synthetic intermediate. The most common method for its synthesis is the N-alkylation of isatin with allyl bromide in the presence of a base. Researchers utilize this compound as a foundational structure to build more complex heterocyclic systems. For example, it has been used as a precursor in the synthesis of complex hydrazone derivatives with potential applications in medicinal chemistry. evitachem.com Recently, it served as the starting material for the synthesis of (1-allyl-2-oxoindolin-3-ylidene)-4-methylbenzenesulfonohydrazide and (1-allyl-2-oxoindolin-3-ylidene)-4-chlorobenzenesulfonohydrazide, which were evaluated for their enzyme inhibition potential. biomedres.us

The compound itself has been the subject of investigation for its inherent biological and chemical properties. Studies have reported that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. Its mechanism of action is thought to involve the indole nucleus binding to various enzymes and receptors, thereby modulating their activity.

A distinct area of research has explored its application in industrial chemistry. A notable study investigated this compound as a corrosion inhibitor for carbon steel in a 1.0 M hydrochloric acid solution. africaresearchconnects.com The findings showed that the compound effectively reduces the corrosion rate, with its inhibition efficiency increasing with concentration. africaresearchconnects.com The mechanism was identified as mixed-type inhibition, where the molecules adsorb onto the steel surface, a process described by the Langmuir adsorption isotherm and suggested to be primarily chemisorption. africaresearchconnects.com This highlights its potential for protecting industrial materials in harsh acidic environments. africaresearchconnects.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 830-74-0 | scbt.com |

| Molecular Formula | C₁₁H₉NO₂ | scbt.com |

| Molecular Weight | 187.20 g/mol | scbt.com |

| Appearance | Orange-red solid | biomedres.us |

| Melting Point | 87-90 °C | matrixscientific.com |

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | References |

| Synthetic Chemistry | Serves as a versatile building block for synthesizing more complex heterocyclic compounds and natural product analogs. Used as a precursor for novel hydrazone and benzenesulfonohydrazide (B1205821) derivatives. biomedres.usevitachem.com | biomedres.usevitachem.com |

| Medicinal Chemistry | Exhibits various biological activities, including potential antimicrobial, antiviral, and anticancer properties. Its derivatives have been studied as enzyme inhibitors. biomedres.us | biomedres.us |

| Industrial Chemistry | Acts as an effective mixed-type corrosion inhibitor for carbon steel in acidic environments through a chemisorption mechanism. africaresearchconnects.com | africaresearchconnects.com |

Synthetic Methodologies for 1 Allyl 1h Indole 2,3 Dione and Its N Allylated Congeners

Direct N-Alkylation Strategies for Indole-2,3-diones with Allyl Halides

The most conventional and widely reported method for preparing 1-allyl-1H-indole-2,3-dione is the direct N-alkylation of isatin (B1672199) (1H-indole-2,3-dione) with an allyl halide, typically allyl bromide. rsc.org This reaction follows a nucleophilic substitution mechanism, where the isatin anion, formed by deprotonation of the N-H group by a base, acts as a nucleophile and attacks the electrophilic allyl halide. osi.lv The ambident nature of the isatin anion means that while N-alkylation is the major pathway with alkali metal bases, other conditions could potentially lead to O-alkylation. rsc.orgosi.lv

The success of the N-allylation of isatin is highly dependent on the chosen reaction conditions, including the base, solvent, and catalyst.

Bases and Solvents: The reaction is commonly performed using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone. rsc.org Studies have explored a range of bases including sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (B128534) (TEA), with K₂CO₃ and Cs₂CO₃ often providing the best results. The solvent plays a crucial role in solubilizing the reactants and the base; DMF and N-methyl-2-pyrrolidinone (NMP) have been shown to be highly effective.

Catalysis: To enhance reaction efficiency and allow for milder conditions, phase-transfer catalysis (PTC) is frequently employed. jddtonline.infocore.ac.uk The use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) facilitates the transfer of the isatin anion from the solid phase (base) to the organic phase (solvent), enabling the reaction to proceed smoothly at room temperature with high yields. jddtonline.infocore.ac.uk

Temperature: With conventional heating, the reaction often requires elevated temperatures, typically in the range of 60–80°C, under reflux conditions for several hours to achieve completion.

The following table summarizes various reported conditions for the N-allylation of isatin.

| Base | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| K₂CO₃ | Acetone/DMF | None | 60–80°C | 4–8 hours | 65–85% | |

| K₂CO₃ | DMF | TBAB | Room Temp. | Not Specified | Good | jddtonline.infocore.ac.uk |

| K₂CO₃/Cs₂CO₃ | DMF/NMP | None (MW) | 100°C | 15 min | 78% | |

| NaH | Toluene | None | Reflux | Not Specified | Not Specified | rsc.org |

This table is interactive and can be sorted by column headers.

A significant advancement is the use of microwave-assisted synthesis. Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to mere minutes and often improves yields. For instance, reacting isatin with allyl bromide and K₂CO₃ in DMF under microwave conditions can yield this compound in as little as 15 minutes.

The strategic selection of the base and catalyst system is also crucial for optimization. While strong bases can ensure deprotonation, they may also catalyze undesirable side reactions. osi.lv The use of phase-transfer catalysts like TBAB not only accelerates the reaction but also allows it to be performed under much milder conditions, such as at room temperature, which can enhance selectivity and prevent the degradation of sensitive functional groups. jddtonline.infocore.ac.uk The combination of K₂CO₃ or Cs₂CO₃ with a minimal amount of DMF or NMP under microwave irradiation has been identified as a particularly effective and optimized protocol.

Reaction Conditions and Catalysis in N-Allylation Protocols

Functional Group Interconversion and Derivatization Routes

Beyond direct synthesis, this compound can be involved in further chemical transformations, and its synthesis can be achieved through advanced reactor technologies.

The derivatization of this compound via bromination presents interesting chemical behavior. Contrary to the typical electrophilic aromatic substitution expected on the benzene (B151609) ring of the isatin core, studies have shown that the reaction of N-allylisatin with molecular bromine leads to a 2,3-dibromo derivative. researchgate.net This suggests an addition-elimination pathway at the dione (B5365651) moiety rather than substitution on the aromatic ring.

An alternative strategy to obtain a brominated N-allylisatin involves a different reaction sequence. The synthesis of 1-allyl-5-bromo-1H-indole-2,3-dione has been achieved by first preparing 5-bromo-1H-indole-2,3-dione and subsequently performing the N-alkylation with allyl bromide. researchgate.net This multi-step approach allows for the regioselective introduction of a bromine atom at the C-5 position of the aromatic ring, a common site for electrophilic substitution in isatins. researchgate.netscielo.br

The application of continuous flow technology represents a modern and efficient approach to the synthesis of this compound. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher throughput and reproducibility compared to traditional batch processes. icm.edu.pl

For the N-allylation of isatin, continuous flow systems have demonstrated the ability to significantly reduce reaction times and solvent consumption while improving yields. In these systems, solutions of isatin and allyl bromide are pumped through a heated reactor, potentially packed with a solid-supported base or catalyst, allowing for a safe, scalable, and highly efficient process. icm.edu.plfluorochem.co.uk

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow | Reference |

| Reaction Time | 6–8 hours | 1–2 hours | |

| Yield | 70–85% | 80–90% | |

| Solvent Consumption | High | Low | |

| Scalability | Limited | High |

This table is interactive and can be sorted by column headers.

Bromination of 1-Allylindole-2,3-dione

Green Chemistry Approaches in this compound Synthesis

Several synthetic strategies align with the principles of green chemistry, aiming to reduce environmental impact. Microwave-assisted synthesis is a prime example, as it significantly cuts down on energy consumption and reaction time.

Another green approach is the use of recyclable, heterogeneous catalysts under solvent-free conditions. Research has shown that catalysts like phosphotungstic acid or ZnO nanorods can effectively promote the allylation of isatins, often at room temperature and without the need for bulk solvents. researchgate.net These catalysts can be recovered and reused, minimizing waste. Furthermore, exploring aqueous reaction media, such as using aqueous potassium hydroxide (B78521) in acetone, presents a greener alternative by reducing reliance on volatile and often toxic organic solvents like DMF.

Chemical Reactivity and Transformation Pathways of 1 Allyl 1h Indole 2,3 Dione

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus of isatin (B1672199) derivatives is generally nucleophilic and can participate in electrophilic aromatic substitution reactions. evitachem.com However, the reactivity of the benzene (B151609) ring is significantly influenced by the deactivating effect of the dicarbonyl system in the pyrrole (B145914) ring. The substitution pattern is typically directed to positions 5 and 7. The presence of the electron-withdrawing groups means that reactions often require forceful conditions. In cases where the aromatic ring is activated by electron-donating groups, electrophilic substitution, such as bromination, can occur more readily. scielo.br For N-substituted isatins like the 1-allyl derivative, the general principles of electrophilic substitution on the isatin core apply, allowing for the introduction of various functional groups onto the aromatic ring.

| Reaction Type | Reagent/Conditions | Position of Substitution | Product Type |

| Nitration | Fuming HNO₃ / H₂SO₄ | C5 and/or C7 | Nitro-substituted isatins |

| Halogenation | Br₂ / Acetic Acid | C5 and/or C7 | Halogenated isatins |

| Sulfonation | Oleum (H₂SO₄/SO₃) | C5 | Isatin-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | C5 or C7 | Acyl-substituted isatins |

Nucleophilic Additions and Condensation Reactions

The C-3 carbonyl group of 1-allyl-1H-indole-2,3-dione is highly electrophilic and readily undergoes nucleophilic additions and condensation reactions. This reactivity is a cornerstone of isatin chemistry, providing a primary pathway for molecular diversification. scielo.br

A prominent example is the condensation with hydrazine (B178648) and its derivatives to form hydrazones. This reaction typically involves heating the isatin derivative with the corresponding hydrazine in a solvent like ethanol (B145695), sometimes with acid catalysis, to yield 3-imino-oxindoles. scielo.brevitachem.com For instance, this compound reacts with hydrazine derivatives containing a dichlorotrifluoromethyl phenyl group to form the corresponding hydrazone. evitachem.com

Furthermore, carbon nucleophiles and other heteroatom nucleophiles can add to the C-3 position. In a notable application, the nucleophilic addition of a diketopiperazine derivative to N-allyl isatin was a key step in the synthesis of the complex alkaloid (±)-gliocladin C. bohrium.com This addition was followed by a Friedel-Crafts-like alkylation, demonstrating a sophisticated use of the C-3 carbonyl's electrophilicity. bohrium.com

The following table summarizes common nucleophilic reactions at the C-3 position of the isatin core:

| Nucleophile Type | Example Nucleophile | Reaction Conditions | Product Type | Reference |

| Nitrogen Nucleophiles | Hydrazines, Hydroxylamine (B1172632), Amines | Ethanol, reflux | Hydrazones, Oximes, Schiff bases | scielo.brevitachem.com |

| Carbon Nucleophiles | Grignard Reagents, Organolithiums | Ethereal solvents | 3-substituted-3-hydroxyoxindoles | scielo.br |

| Active Methylene (B1212753) Compounds | Malononitrile, Ethyl Acetoacetate | Basic or Acidic catalysis | Knoevenagel condensation products | nih.govmdpi.com |

| Complex Nucleophiles | Diketopiperazine derivatives | Lewis Acid (e.g., BF₃·OEt₂) | Tertiary alcohol adducts | bohrium.com |

Cycloaddition Reactions Involving the Allyl Moiety

The allyl group at the N-1 position introduces a distinct mode of reactivity, enabling this compound to participate in cycloaddition reactions. A significant transformation is the 1,3-dipolar cycloaddition. researchgate.net Research on 1-allyl-5-bromoindoline-2,3-dione has shown that the allyl moiety can react with 1,3-dipoles, such as nitrile oxides, to generate new heterocyclic systems fused to the indole structure. researchgate.netijaems.com This reaction pathway offers a powerful method for constructing complex, polycyclic molecules by building upon the allyl double bond. researchgate.net

| Dipole | Reagent Source | Reaction Type | Resulting Heterocycle |

| Nitrile Oxide | Aldoxime + Oxidant (e.g., NCS) | 1,3-Dipolar Cycloaddition | Isoxazoline (B3343090) |

| Nitrones | N-substituted hydroxylamine + Aldehyde | 1,3-Dipolar Cycloaddition | Isoxazolidine |

| Azomethine Ylides | Amine + Carbonyl compound | 1,3-Dipolar Cycloaddition | Pyrrolidine |

Oxidation and Reduction Chemistry of this compound

The isatin scaffold of this compound can undergo both oxidation and reduction, leading to a variety of related heterocyclic structures. evitachem.com

Oxidation: Oxidation of the isatin ring, for example with hydrogen peroxide or chromic acid, can lead to the corresponding isatoic anhydride. scielo.br This process involves the cleavage of the N1-C2 bond and opens up pathways to other heterocyclic systems like quinazolinones. scielo.br The allyl group itself can be susceptible to oxidation, potentially leading to epoxidation or dihydroxylation depending on the reagents used, although the primary focus in the literature is often on the core structure.

Reduction: The reduction of the isatin moiety is a well-established transformation. The two carbonyl groups can be selectively or fully reduced.

Reduction to Oxindoles: The C-3 keto group can be selectively reduced to a hydroxyl group, forming a 3-hydroxy-2-oxindole, or further reduced to a methylene group to yield an oxindole (B195798).

Reduction to Indoles: More potent reducing agents, such as borane (B79455) complexes (BH₃·THF), can reduce both carbonyl groups, leading to the formation of the corresponding 1-allyl-indole. scielo.br

Chemoselective Reduction: In complex syntheses, chemoselective reduction is crucial. During the synthesis of (±)-gliocladin C, the oxindole carbonyl moiety in an advanced intermediate derived from N-allyl isatin was selectively reduced using a combination of BF₃·OEt₂ and AlH₃·NEtMe₂. bohrium.com

The table below outlines common reduction outcomes for the isatin core:

| Reagent | Conditions | Primary Product | Reference |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 3-Hydroxy-2-oxindole | evitachem.com |

| Hydrazine Hydrate | Ethanol, reflux (Wolff-Kishner) | Oxindole | scielo.br |

| Borane-THF complex (BH₃·THF) | THF | Indole derivative | scielo.br |

| Catalytic Hydrogenation (H₂/Pd-C) | Varies | Dioxindole / Oxindole | scielo.br |

| AlH₃·NEtMe₂ / BF₃·OEt₂ | THF | Selective oxindole carbonyl reduction | bohrium.com |

Coupling Reactions and Complex Molecule Synthesis

This compound is a valuable precursor for the synthesis of complex molecules, particularly through coupling reactions. Modern synthetic methods, especially palladium-catalyzed reactions, have expanded the utility of both the indole core and the allyl substituent.

The synthesis of (±)-gliocladin C provides a compelling case study. bohrium.com Here, N-allyl isatin was reacted with a diketopiperazine nucleophile. The resulting tertiary alcohol intermediate underwent a Friedel-Crafts-like cyclization, creating a key quaternary carbon center. This sequence highlights how the reactivity of the isatin core can be harnessed to construct intricate polycyclic alkaloid structures. bohrium.com

The allyl group itself is a versatile handle for coupling reactions. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a powerful tool for C-C bond formation. acs.org While direct examples with this compound are specific, the principles suggest that the allyl group could act as an electrophile after activation with a palladium catalyst, allowing for the introduction of various nucleophiles. Conversely, related indole derivatives have been functionalized using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling to build molecular complexity. acs.org These strategies underscore the potential of this compound as a scaffold for advanced organic synthesis.

Spectroscopic and Structural Elucidation Studies of 1 Allyl 1h Indole 2,3 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, and the structural confirmation of 1-allyl-1H-indole-2,3-dione is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the isatin (B1672199) core and the N-allyl substituent.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for both the aromatic protons of the indole (B1671886) ring and the protons of the allyl group. The aromatic region typically shows complex multiplets corresponding to the four protons on the benzene (B151609) ring. The signals for the allyl group are distinct: a doublet for the two protons adjacent to the nitrogen, a multiplet for the vinylic proton, and two doublets for the terminal vinylic protons, showing characteristic cis and trans couplings.

| Proton (¹H) Signals | Carbon (¹³C) Signals |

| Aromatic protons (indole ring) | Carbonyl carbons (C=O) |

| Allyl group protons (-CH₂-CH=CH₂) | Aromatic carbons (indole ring) |

| Allyl group carbons (-CH₂-CH=CH₂) |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.comrsc.org These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the indole-2,3-dione core. spectrabase.comresearchgate.net These typically appear in the region of 1700-1750 cm⁻¹. Other significant peaks include those for the C-N stretching, C=C stretching of the allyl group, and the aromatic C-H and C=C stretching vibrations. spectrabase.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations are also observable in the Raman spectrum, as are the vibrations of the aromatic ring and the allyl group. The symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, offering a more complete vibrational analysis.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| C=O stretching (dione) | 1700-1750 |

| C=C stretching (allyl) | ~1645 |

| Aromatic C=C stretching | ~1600-1450 |

| C-N stretching | ~1350-1250 |

| Aromatic C-H bending | ~900-675 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. spectrabase.comcumhuriyet.edu.tr The electron ionization (EI) mass spectrum typically shows a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (187.19 g/mol ). scbt.com

The fragmentation of the molecular ion can proceed through several pathways. A common fragmentation is the loss of the allyl group, resulting in a significant fragment ion corresponding to the isatin cation. thieme-connect.de Another characteristic fragmentation is the loss of carbon monoxide (CO) from the dione (B5365651) moiety. The analysis of these fragment ions helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. imist.ma For this compound and its derivatives, single-crystal X-ray diffraction studies have been crucial for understanding their solid-state conformation and intermolecular interactions. imist.maresearchgate.net

Theoretical and Computational Investigations of 1 Allyl 1h Indole 2,3 Dione

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For isatin (B1672199) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) and 6-311++G(d,p), are employed to optimize molecular geometry and predict vibrational frequencies. researchgate.netlupinepublishers.comcrimsonpublishers.com These studies help in understanding the molecule's stability and the distribution of electron density.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to participate in chemical reactions. researchgate.netresearchgate.net For similar isatin derivatives, analysis of these orbitals helps in identifying regions susceptible to electrophilic and nucleophilic attack. lupinepublishers.comresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for intermolecular interactions. researchgate.netlupinepublishers.com These maps are valuable for understanding how the molecule might interact with biological targets. lupinepublishers.com

These theoretical parameters are often correlated with experimental findings to validate the computational models and provide a deeper understanding of the molecule's behavior. lupinepublishers.comresearchgate.net

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as 1-allyl-1H-indole-2,3-dione, interacts with a biological target, typically a protein or enzyme. researchgate.net This approach is fundamental in drug discovery for identifying potential therapeutic agents. nih.gov

The isatin scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netnih.gov Molecular docking studies on isatin derivatives have been performed to elucidate their mechanism of action. For instance, docking simulations can predict the binding affinity and mode of interaction with enzymes like topoisomerase II, which is a target in cancer therapy.

These studies often reveal that the indole-2,3-dione core and its substituents, like the allyl group, play a crucial role in binding to the active site of the target protein. The interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net For example, in studies of similar compounds, the binding interactions are often dominated by π-interactions. researchgate.net

Aromaticity Studies (e.g., HOMA)

The aromaticity of the indole (B1671886) ring system in this compound can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netmdpi.com The HOMA index is calculated based on the geometric parameters (bond lengths) of the ring and provides a measure of the degree of π-electron delocalization, which is a key feature of aromatic systems. mdpi.com

HOMA analysis can be used to investigate how substituents or complexation with cations affect the aromaticity of the indole rings. researchgate.net For example, studies on related isatin complexes have shown that interactions with cations can alter the aromaticity of the phenyl ring. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are widely used for this purpose. nih.gov

For isatin derivatives, SAR studies have revealed important structural features for their biological activities. For instance, the substitution at the N-1 position of the indole ring can significantly impact the compound's potency. nih.gov Computational SAR studies can involve developing models that correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

For example, QSAR studies on a series of isatin-thiosemicarbazone derivatives have been used to identify key molecular descriptors that are linearly related to their anti-tubercular activity. nih.gov

Biological Activities and Pharmacological Relevance of 1 Allyl 1h Indole 2,3 Dione Derivatives

Anticancer Activity Research

The quest for novel anticancer agents has led to the extensive investigation of 1-allyl-1H-indole-2,3-dione derivatives. These compounds have demonstrated promising results in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Effects

Numerous studies have highlighted the ability of this compound derivatives to inhibit the proliferation of cancer cells. For instance, certain bis-indole derivatives have shown potent antiproliferative action against human breast cancer cell lines, MCF-7 and MDA-MB-231, with IC50 values in the micromolar to sub-micromolar range. nih.gov One of the most potent compounds, N′-(1-Allyl-2-oxoindolin-3-ylidene)-2-(1H-indol-3-yl)acetohydrazide, exhibited an IC50 of 1.28 ± 0.04 μM against MCF-7 cells. nih.gov

Similarly, novel indolin-2-ones containing an arylidene motif, synthesized from N-allyl isatin (B1672199), have demonstrated antiproliferative potential against various cancer cell lines, including A549 (lung), LS174 (colon), MCF-7 (breast), and PaCa-2 (pancreatic). rsc.org Notably, a derivative with a 3-aminophenyl group showed the highest antiproliferative action against MCF-7 cells with an IC50 of 18.42 ± 0.45 μM. rsc.org

Furthermore, research on 1H-1,2,3-triazole-tethered isatin hybrids has revealed their cytotoxic potential across a panel of human cancer cell lines, including those of the prostate, breast, lung, and cervix. mdpi.com The antiproliferative effects of these derivatives underscore their potential as scaffolds for the development of new anticancer therapeutics.

In Vitro Antiproliferative Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| N′-(1-Allyl-2-oxoindolin-3-ylidene)-2-(1H-indol-3-yl)acetohydrazide | MCF-7 (Breast) | 1.28 ± 0.04 μM |

| Indolin-2-one with 3-aminophenyl group | MCF-7 (Breast) | 18.42 ± 0.45 μM |

| Bis-indole derivative (Compound 7e) | MCF-7 (Breast) | 0.44 ± 0.01 μM |

| Triazole-tethered 3-benzylidene-isatin hybrid (Compound 14) | DU145 (Prostate) | 3.7 μM |

Mechanisms of Action in Oncological Contexts

The anticancer effects of this compound derivatives are mediated through various mechanisms, primarily induction of apoptosis and cell cycle arrest. nih.govmdpi.com Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells.

Studies on bis-indole derivatives have shown that the most potent compounds induce apoptosis in MCF-7 cells. nih.gov For example, treatment with these derivatives led to a significant increase in the total apoptosis percentage, as detected by Annexin V-FITC/PI assay. nih.gov This suggests that these compounds trigger the apoptotic cascade, leading to cancer cell death.

Furthermore, some isatin derivatives have been found to arrest the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating. mdpi.com This disruption of the cell cycle is another key mechanism contributing to their anticancer activity. The ability of these compounds to modulate critical signaling pathways associated with cell survival and proliferation is a central aspect of their therapeutic potential.

Modulation of Specific Cancer Targets

The molecular basis for the anticancer activity of this compound derivatives involves their interaction with specific molecular targets that are crucial for cancer progression. These include enzymes like histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), phosphoinositide-3 kinases (PI3Ks), and various tyrosine kinases.

Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives have demonstrated potent inhibition of HDAC1 and HDAC6, with IC50 values in the nanomolar range. mdpi.com HDAC inhibitors are a class of anticancer agents that can induce cancer cell death by altering gene expression. mdpi.com

Phosphoinositide-3 Kinase (PI3K) Inhibition: The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer. Indole (B1671886) derivatives have been investigated as inhibitors of PI3Ks, which could be beneficial in treating cancers with drug-resistant kinase mutants. researchgate.netnih.govgoogle.com

Tyrosine Kinase Inhibition: Many indole derivatives have been developed as tyrosine kinase inhibitors. mdpi.com For instance, sunitinib, a synthetic indole derivative, is a multi-targeted tyrosine kinase inhibitor used in cancer therapy. mdpi.com Other research has focused on developing dual inhibitors of EGFR and BRAFV600E, two important tyrosine kinases in cancer development. mdpi.com

Antimicrobial Potential

In addition to their anticancer properties, this compound derivatives have shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. rsc.orgresearchgate.net

Antibacterial Efficacy Against Various Strains

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgmdpi.com

In one study, novel indolin-2-ones synthesized from N-allyl isatin were tested against several bacterial strains, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. rsc.org A derivative containing a 2-thienyl fragment exhibited good antimicrobial activity against B. cereus. rsc.org

Another study on isatin-indole molecular hybrids revealed that while most compounds had weak activity against Gram-negative bacteria, some derivatives showed good activity against Gram-positive bacteria. mdpi.com For example, certain compounds were more potent than the standard antibiotic ampicillin (B1664943) against several Gram-positive isolates. mdpi.com

Furthermore, research on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties has shown significant antibacterial activity against S. aureus, methicillin-resistant S. aureus (MRSA), E. coli, and B. subtilis. turkjps.org Some of these derivatives were even more effective than ciprofloxacin (B1669076) against MRSA. turkjps.org

Antibacterial Activity of this compound Derivatives (MIC in μg/mL)

| Derivative Type | Staphylococcus aureus | MRSA | Escherichia coli | Bacillus subtilis |

|---|---|---|---|---|

| Indole-thiadiazole (2c) | - | - | - | 3.125 |

| Indole-triazole (3c) | - | - | - | 3.125 |

| Indole-thiadiazole (2c) | - | More effective than ciprofloxacin | - | - |

| Indole-triazole (3d) | - | More effective than ciprofloxacin | - | - |

Antifungal Activity

The antifungal potential of this compound derivatives has also been well-documented. rsc.orgresearchgate.netmdpi.com These compounds have shown efficacy against various fungal strains, including pathogenic yeasts and filamentous fungi.

In a study of novel indolin-2-ones, derivatives with 3-aminophenyl or 2-pyridyl groups demonstrated the best antifungal activities against all tested fungi, which included Cladosporium cladosporioides, Penicillium italicum, Aspergillus niger, Candida albicans, Candida krusei, and Candida parapsilosis. rsc.org

Similarly, isatin-indole molecular hybrids have shown promising antifungal profiles. mdpi.com Some of these compounds were significantly more potent than the standard antifungal drug fluconazole (B54011) against P. notatum and C. albicans. mdpi.com For instance, one derivative was about 32 times more potent than fluconazole against P. notatum, while another showed four times greater potency against C. albicans. mdpi.com

Antiviral Applications

The isatin scaffold is historically significant in antiviral research, with methisazone, an N-methylated isatin thiosemicarbazone, being the first clinically approved antiviral agent against poxviruses. iucr.orgsemanticscholar.org This has spurred further investigation into other N-substituted derivatives, including those with an allyl group.

Activity Against Specific Viral Targets (e.g., HIV Reverse Transcriptase, Poxviruses)

Derivatives of this compound have shown notable activity against specific viral targets, particularly Human Immunodeficiency Virus (HIV) and poxviruses. The mechanism often involves the inhibition of crucial viral enzymes like reverse transcriptase (RT).

One significant finding is the efficacy of this compound-3-(N,N-diallylthiosemicarbazone) as an HIV reverse transcriptase inhibitor. iucr.org This compound, along with its N-methyl counterpart, was identified as an effective agent against HIV. iucr.org Further research into isatin β-thiosemicarbazone derivatives confirmed their potential as anti-HIV agents, with some compounds showing inhibitory activity (EC₅₀) in the micromolar range. nih.gov

The foundational activity of isatin derivatives against poxviruses has been well-established. iucr.orgsemanticscholar.orgjrespharm.comdergipark.org.tr Methisazone (1-methyl-1H-indole-2,3-dione-3-thiosemicarbazone) and the parent compound isatin-3-thiosemicarbazone are both active against this class of viruses. iucr.orgsemanticscholar.org While direct studies on the 1-allyl derivative against poxviruses are less detailed in the provided context, the known efficacy of N-substituted isatin thiosemicarbazones suggests this is a viable area for exploration.

| Compound | Viral Target | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| This compound-3-(N,N-diallylthiosemicarbazone) | HIV Reverse Transcriptase | - | Effective inhibitor | iucr.org |

| Isatin β-thiosemicarbazone derivatives (general) | HIV-1 (CEM cell line) | EC₅₀ | 2.62 to >14.50 µM | nih.gov |

| Compound 9l (an isatin derivative) | HIV-1 RT | IC₅₀ | 32.6 ± 6.4 µM | nih.gov |

Broad-Spectrum Antiviral Research

Investigations have extended to the broad-spectrum antiviral potential of this compound derivatives against various RNA and DNA viruses. A study evaluating 5-chloro-1-allyl-1H-indole-2,3-dione 3-thiosemicarbazones against a panel of viruses including CRFK, HeLa, HEL, MDCK, and Vero cell lines found no significant activity against the tested DNA and RNA viruses. jrespharm.com

However, other isatin derivatives have shown more promise. A series of 1H-indole-2,3-dione 3-[4-(4-sulfamoylphenyl)thiosemicarbazones] were tested against several viruses, with some compounds exhibiting selective, non-toxic antiviral activity against Reovirus-1. nih.gov Specifically, derivatives with 5-bromo or 5-trifluoromethoxy substitutions on the indole ring were active, whereas N-1 methylation significantly reduced this activity, suggesting the nature of the N1-substituent is critical. nih.gov Another study synthesized a series of novel isatin derivatives and tested them against Influenza virus (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with some compounds showing high potency with IC₅₀ values in the nanomolar range. nih.gov

Anti-inflammatory and Analgesic Effects

Isatin and its derivatives are known to possess anti-inflammatory and analgesic properties. amazonaws.comresearchgate.netresearchgate.net Research has focused on their ability to modulate inflammatory pathways and reduce pain responses in various preclinical models.

Studies on hybrid molecules containing both indole and imidazole (B134444) nuclei have demonstrated promising anti-inflammatory and antinociceptive activities. nih.gov These compounds were shown to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in peritonitis and air pouch models. nih.gov In a model of acetic acid-induced writhing, a test for analgesia, certain indole-imidazolidine derivatives significantly reduced the pain response. nih.gov

In a different study, a series of isatin-1,2,3-triazole conjugates were synthesized and evaluated for their anti-inflammatory potential. rsc.org One compound, in particular, markedly attenuated the production of TNF-α, IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-induced human monocytic cells. rsc.org This effect was also observed at the gene expression level, indicating a robust anti-inflammatory mechanism. rsc.org

Anticonvulsant Properties

The central nervous system activity of isatin derivatives includes anticonvulsant effects, making them candidates for the development of new anti-epileptic drugs. amazonaws.compharmacophorejournal.comijpsr.com The core structure is a feature in some established antiepileptic drugs. pharmacophorejournal.com

A series of indole derivatives incorporating oxazolone/imidazolone moieties were synthesized and evaluated in standard anticonvulsant screening models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. pharmacophorejournal.com Several of these compounds showed encouraging anticonvulsant activity. pharmacophorejournal.com Specifically, compounds designated as 5 and 6 were active in the MES test at a dose of 100 mg/kg. pharmacophorejournal.com Compound 6 also showed good protection in the scPTZ model at the same dose. pharmacophorejournal.com

Another study synthesized N-substituted phthalimide (B116566) derivatives, including an allyl-substituted compound (2-allylisoindoline-1,3-dione), and tested them for anticonvulsant potential against PTZ-induced seizures. nih.gov Most of the synthesized analogs were able to protect against the seizures. nih.gov

| Compound Series | Test Model | Dose | Activity Noted | Reference |

|---|---|---|---|---|

| Indole-oxazolone/imidazolone derivatives | MES | 100 mg/kg | Compounds 5 & 6 showed protection | pharmacophorejournal.com |

| Indole-oxazolone/imidazolone derivatives | scPTZ | 100 mg/kg | Compound 6 showed protection | pharmacophorejournal.com |

| N-substituted phthalimides (incl. allyl) | PTZ-induced seizure | 40 mg/kg | Four of six analogs showed protection | nih.gov |

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of great therapeutic interest. researchgate.net Indole derivatives, including those based on the isatin scaffold, have been explored for their ability to scavenge free radicals. amazonaws.comijpsr.comunife.it

In one study, two series of indole derivatives were prepared and assayed for their radical-scavenging ability using DPPH, FRAP, and ORAC assays. unife.it The antioxidant activity was found to be highly dependent on the substitution pattern, particularly the presence and position of hydroxyl groups on an attached arylidene moiety. unife.it

Another study synthesized new bis-isatin carbohydrazone and thiocarbohydrazone derivatives and evaluated their antioxidant activity. While specific data for an allyl-substituted derivative is not detailed, the general class of compounds was shown to possess antioxidant capabilities.

Other Investigated Biological Activities (e.g., Anti-diabetic, Anti-malarial, CNS Depressant)

Beyond the more extensively studied areas, derivatives of this compound, as part of the broader isatin family, have been explored for a variety of other potential therapeutic applications. These investigations have revealed promising activities in several key areas, including metabolic disorders, infectious diseases, and central nervous system modulation.

Anti-diabetic Activity

The isatin scaffold is a subject of interest in the search for new anti-diabetic agents. nih.gov Diabetes mellitus is a metabolic disorder marked by high blood sugar levels resulting from defects in insulin (B600854) secretion, insulin action, or both. scispace.com Researchers have synthesized and evaluated various indoline-2,3-dione derivatives for their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes can help manage postprandial hyperglycemia.

One study focused on a series of novel indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives. Several of these compounds demonstrated significant inhibitory potential against both α-glucosidase and α-amylase, with some showing greater potency than the standard drug, acarbose. nih.gov For instance, specific derivatives exhibited IC₅₀ values as low as 0.90 ± 0.10 μM against α-glucosidase and 1.10 ± 0.10 μM against α-amylase. nih.gov Another study evaluated the anti-diabetic effect of 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone using an alloxan-induced diabetic chick model. The compound demonstrated a significant, dose-dependent reduction in blood glucose levels, with a maximum reduction of 38.6% observed at a 30 mg/kg dose after 5 hours. scispace.com The diverse mechanisms of action for indole derivatives in diabetes also include stimulating GLUT4 translocation and modulating PPARγ. acs.org

| Compound Derivative | Target/Model | Key Finding | Reference |

|---|---|---|---|

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-glucosidase | IC₅₀ value of 0.90 ± 0.10 μM | nih.gov |

| Indoline-2,3-dione-based benzene sulfonamide (analogue 11) | α-amylase | IC₅₀ value of 1.10 ± 0.10 μM | nih.gov |

| 1-(4-Chlorobenzylidene)-5-(2-oxoindolin-3-ylidene) thiocarbohydrazone | Diabetic Chick Model | 38.6% reduction in blood glucose at 30 mg/kg dose | scispace.com |

Anti-malarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. escholarship.org The indole nucleus is a component of various compounds that have shown anti-malarial properties. malariaworld.org Hybrid molecules incorporating the isatin scaffold have been a focus of such research.

In one study, researchers synthesized and evaluated a series of hybrids containing a 4-aminoquinoline (B48711) ring tethered to isatin derivatives through a β-amino alcohol linker. escholarship.org The anti-malarial activity of these conjugates against the chloroquine-resistant W2 strain of P. falciparum was found to be dependent on both the substituent at the C-5 position of the isatin ring and the length of the alkyl chain connecting the two moieties. The results indicated a clear preference for a shorter alkyl chain and the presence of a chloro-substituent at the C-5 position for optimal anti-malarial activity. escholarship.org The most potent of these non-cytotoxic conjugates displayed anti-malarial efficacy comparable to that of chloroquine (B1663885) and artemisinin. escholarship.org

| Compound Class | Parasite Strain | Key Structure-Activity Relationship (SAR) Finding | Reference |

|---|---|---|---|

| 4-aminoquinoline-isatin hybrids | P. falciparum (W2, chloroquine-resistant) | Activity depends on C-5 isatin substituent and alkyl chain length. | escholarship.org |

| 4-aminoquinoline-isatin hybrids | P. falciparum (W2, chloroquine-resistant) | Shorter alkyl chain length (n=2) is preferred for optimal activity. | escholarship.org |

| 4-aminoquinoline-isatin hybrids | P. falciparum (W2, chloroquine-resistant) | A chloro-substituent at the C-5 position of the isatin ring enhances activity. | escholarship.org |

CNS Depressant Activity

Isatin is an endogenous indole derivative found in the brain and other tissues that can cross the blood-brain barrier, suggesting a potential for action on the central nervous system (CNS). ekb.eg Its derivatives have been investigated for a range of neuropharmacological effects, including CNS depressant, anxiolytic, and sedative-hypnotic activities. ekb.egamazonaws.com

A study investigating the neuropharmacological profile of isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone derivatives in mice revealed dose-dependent effects on the CNS. ekb.eg At higher doses (100 mg/kg), the derivatives significantly reduced locomotor activity, indicating a CNS depressant effect. This was in contrast to the lower dose (10 mg/kg), which did not produce a significant reduction. Furthermore, these compounds were found to possess sedative and hypnotic properties, demonstrating the potential of the isatin scaffold in modulating CNS functions. ekb.eg

| Compound Class | Test Model | Dose | Observed Effect | Reference |

|---|---|---|---|---|

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone derivatives | Locomotor Activity (Mice) | 10 mg/kg | No significant reduction in locomotor activity | ekb.eg |

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone derivatives | Locomotor Activity (Mice) | 100 mg/kg | Significant reduction in locomotor activity (depressant action) | ekb.eg |

| Isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazone derivatives | General Observation (Mice) | Not specified | Anxiolytic, sedative, and hypnotic actions | ekb.eg |

Applications of 1 Allyl 1h Indole 2,3 Dione in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Heterocyclic Synthesis

1-allyl-1H-indole-2,3-dione serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactivity of the isatin (B1672199) core, which can undergo various chemical transformations. scielo.br The presence of the allyl group at the N-1 position provides an additional site for chemical modification, further expanding its synthetic potential.

A significant application of this compound is in 1,3-dipolar cycloaddition reactions. For instance, it has been used as a dipolarophile with aryl nitrile oxides to prepare novel heterocyclic systems containing isoxazoline (B3343090) and dioxazoline rings fused to the indoline (B122111) core. imist.ma This method provides a direct route to complex spiro-heterocycles. imist.maresearchgate.net

Furthermore, this compound is a key intermediate for creating new derivatives with potential biological activities. Researchers have successfully synthesized novel sulfono-hydrazide derivatives, such as (1-allyl-2-oxoindolin-3-ylidene)-4-methylbenzenesulfonohydrazide and (1-allyl-2-oxoindolin-3-ylidene)-4-chlorobenzenesulfonohydrazide, starting from this compound. biomedres.us These reactions highlight its role as a scaffold for generating libraries of new chemical entities. The general synthetic versatility of isatins, the parent structure of this compound, allows for their use in creating a large variety of heterocyclic compounds, including indoles and quinolines. scielo.br

Preparation of Complex Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting material for the assembly of intricate molecular frameworks. scielo.br The isatin scaffold is a privileged structure in medicinal chemistry and natural product synthesis, and the N-allyl derivative is no exception. scielo.brresearchgate.net

Its application extends to the synthesis of fused multifunctionalized isoindole-1,3-diones through domino reactions. rsc.org For example, reactions involving N-substituted imidazoles, such as those with allyl groups, and various tetraynes can lead to the formation of complex polycyclic structures in good to excellent yields. rsc.org One such documented synthesis produced Diethyl 2-allyl-1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate with an 81% yield. rsc.org These complex transformations often involve the formation of multiple new carbon-carbon bonds in a single synthetic operation, showcasing the efficiency of using building blocks like this compound.

Corrosion Inhibition Studies

In the realm of materials science, this compound has been identified as an effective corrosion inhibitor, particularly for carbon steel in acidic environments like hydrochloric acid (HCl). africaresearchconnects.comresearchgate.netelectrochemsci.org The molecule's efficacy is attributed to its chemical structure, which contains π-electrons and heteroatoms (nitrogen and oxygen). electrochemsci.org These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against the corrosive medium. africaresearchconnects.comelectrochemsci.org

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have revealed that this compound functions as a mixed-type inhibitor. africaresearchconnects.comelectrochemsci.org This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. africaresearchconnects.com The adsorption of the inhibitor on the carbon steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. africaresearchconnects.com The calculated standard free energy of adsorption values point towards a chemisorption mechanism, where strong chemical bonds are formed between the inhibitor and the steel surface. africaresearchconnects.com

The inhibition efficiency of this compound is dependent on its concentration and the ambient temperature. The efficiency increases with higher inhibitor concentrations but tends to decrease as the temperature rises. africaresearchconnects.comresearchgate.net

Table 1: Corrosion Inhibition Data for this compound on Carbon Steel in 1.0 M HCl

| Inhibitor Concentration (M) | Inhibition Efficiency (IE %) at 308 K |

| 0.0001 | 75.3 |

| 0.0005 | 87.8 |

| 0.001 | 91.2 |

| 0.005 | 93.5 |

Data sourced from electrochemical impedance spectroscopy (EIS) measurements. africaresearchconnects.com

Future Research Directions and Therapeutic Development

Design and Synthesis of Novel 1-allyl-1H-indole-2,3-dione Analogs with Enhanced Efficacy and Selectivity

The future of this compound as a therapeutic lead hinges on the rational design and efficient synthesis of analogs with improved potency and target selectivity. The core indole-2,3-dione structure is a well-established pharmacophore, and modifications at the N1-allyl group, the C5 position of the benzene (B151609) ring, and the C3-carbonyl group are primary strategies for derivatization.

Synthetic Strategies: The classical and most reported method for preparing the parent compound is the N-alkylation of isatin (B1672199) with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent. Modern synthetic methodologies, however, offer significant improvements in efficiency and yield.

Microwave-Assisted Synthesis: This technique drastically reduces reaction times from hours to minutes by providing uniform and rapid heating, often leading to higher yields and fewer byproducts. For instance, reacting isatin with allyl bromide and K₂CO₃ in DMF under microwave irradiation can yield the desired product in as little as 15 minutes.

Solid-Phase Synthesis: Utilizing polymer-bound reagents simplifies purification, making it suitable for large-scale production and the generation of chemical libraries.

Modifications at the C3-Position: The C3-carbonyl group is a key site for derivatization. Condensation reactions with various nucleophiles, such as substituted hydrazines, can produce a wide array of hydrazone derivatives. For example, condensing this compound with hydrazines in refluxing ethanol (B145695) is a common method to generate novel analogs. Recently, (1-allyl-2-oxoindolin-3-ylidene)-4-methylbenezenesulfono-hydrazide and (1-allyl-2-oxoindolin-3-ylidene)-4-chlorobenzenesulfono-hydrazide were synthesized with high yields. biomedres.us

Substitution on the Aromatic Ring: Introducing substituents on the benzene ring of the indole (B1671886) core is a proven strategy for modulating biological activity. researchgate.net Synthesizing 5-substituted isatins, which can then be N-allylated, allows for the creation of analogs with diverse electronic and steric properties. researchgate.net For example, 5-fluoro and 5-nitro isatin derivatives have been synthesized and evaluated for various biological activities. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted |

| Solvent | Acetone, DMF | DMF |

| Base | K₂CO₃ (1.2–2.0 equiv) | K₂CO₃ |

| Temperature | 60–80°C | 100°C |

| Reaction Time | 4–8 hours | 10–30 minutes |

| Yield | 65–85% | ~78% |

A comparative table of synthetic conditions for N-allylation of isatin. Data sourced from .

Future design will focus on incorporating functional groups that can enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects, thereby increasing both efficacy and selectivity.

Exploration of New Pharmacological Targets for this compound Derivatives

While the parent compound and its close relatives have shown promise against cancer, microbes, and viruses, the full spectrum of their pharmacological potential remains to be explored. The indole nucleus is known to interact with a wide range of receptors and enzymes, suggesting that N-allylisatin derivatives could have applications beyond their currently identified activities.

Future research should aim to:

Identify Novel Anticancer Targets: Isatin derivatives have been shown to inhibit tubulin polymerization and various kinases. biomedres.usnih.gov Screening this compound analogs against a broader panel of cancer-related targets, such as topoisomerases, aromatase, and specific signaling proteins in pathways like PI3K/Akt or MAPK, could reveal new mechanisms and applications. nih.gov

Investigate Neurological Activity: The isatin core is an endogenous compound found in mammalian tissues and has been studied for its effects on the central nervous system. researchgate.net Exploring the potential of this compound derivatives as modulators of neuroreceptors, such as serotonin (B10506) (5-HT) receptors or monoamine oxidases, could open avenues for treating neurological and psychiatric disorders.

Explore Enzyme Inhibition: The demonstrated ability of isatin derivatives to inhibit enzymes like urease suggests a broader potential for enzyme-targeted drug design. biomedres.us Screening against other classes of enzymes, such as proteases, phosphatases, or histone deacetylases (HDACs), could uncover novel therapeutic opportunities in various disease areas, including inflammatory and metabolic disorders.

Advanced Mechanistic Investigations of Biological Activity

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development. While the general mechanism is believed to involve interactions with enzymes and receptors, detailed pathways are often not fully elucidated. evitachem.com

Future mechanistic studies should employ a combination of experimental and computational approaches:

Target Deconvolution: For compounds showing significant phenotypic effects (e.g., cancer cell death), advanced techniques like thermal proteome profiling or chemical proteomics can be used to identify direct molecular binding partners in an unbiased manner.

Structural Biology: Obtaining co-crystal structures of active analogs bound to their target proteins via X-ray crystallography can provide definitive evidence of the binding mode. This structural information is invaluable for understanding structure-activity relationships and guiding the design of more potent and selective inhibitors.

Computational Modeling: Techniques like molecular docking can predict binding poses and affinities with target enzymes. Furthermore, density functional theory (DFT) calculations can be used to analyze molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and intramolecular interactions, providing insights into the molecule's reactivity and stability. researchgate.net

Development of Structure-Activity Relationship Models

Systematic development of Structure-Activity Relationship (SAR) models is essential for rationally optimizing the this compound scaffold. This involves synthesizing a series of analogs with systematic variations and evaluating their biological activity to identify key structural features required for potency.

Key areas for SAR exploration include:

N1-Allyl Group: While the allyl group confers specific properties, its replacement with other alkyl, aryl, or functionalized chains could significantly impact activity. Comparing the allyl derivative to analogs with different substituents at the N1 position will clarify the role of this group.

Aromatic Ring Substitution: Introducing various electron-withdrawing (e.g., -Cl, -F, -NO₂) or electron-donating (e.g., -OCH₃) groups at the C4, C5, C6, or C7 positions of the indole ring can modulate the electronic nature of the scaffold and its interactions with biological targets. researchgate.netnih.gov

C3-Position Derivatives: As the most reactive site, the C3-carbonyl offers vast opportunities for modification. SAR studies on hydrazone, thiosemicarbazone, or spiro-heterocycle derivatives can reveal which substituents enhance activity against specific targets. biomedres.usnih.gov For example, studies on isatin thiosemicarbazones have shown that this moiety is often essential for activity. researchgate.net

| Position of Modification | Type of Modification | Potential Impact on Activity |

| N1 (Nitrogen) | Varying alkyl/aryl substituents | Modulates lipophilicity and steric interactions. |

| C3 (Carbonyl) | Conversion to hydrazones, thiosemicarbazones, spiro-heterocycles | Alters hydrogen bonding capacity and introduces new interaction points. biomedres.usnih.gov |

| C5 (Benzene Ring) | Introduction of electron-donating or electron-withdrawing groups | Influences electronic properties and metabolic stability. researchgate.netnih.gov |

| Allyl Double Bond | Epoxidation, reduction, or other additions | Removes or modifies a potential site of metabolic reaction and interaction. |

A conceptual table outlining potential SAR studies for the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) models can be developed from this data, using computational methods to correlate structural descriptors with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds.

Potential for Multicomponent Reactions and Combinatorial Chemistry in Derivatization

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput synthesis techniques are invaluable. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are particularly well-suited for this purpose. nih.govarkat-usa.org

The indole nucleus is an excellent substrate for various MCRs. nih.govarkat-usa.org For example, the Knoevenagel condensation, often a key step in MCRs, can be performed on the active methylene (B1212753) group of related dione (B5365651) structures. nih.gov Similarly, the Pfitzinger reaction, which uses isatin to produce quinoline (B57606) carboxylic acids, demonstrates the utility of this core in building complex heterocycles. icm.edu.pl

By employing this compound as a building block in MCRs, large libraries of structurally diverse derivatives can be rapidly generated. This approach, combined with combinatorial chemistry, allows for the systematic variation of multiple substituents in a single synthetic operation. For instance, a three-component reaction involving this compound, an amine, and a third reactive species could quickly produce a library of complex heterocyclic systems. This strategy accelerates the discovery of lead compounds by enabling the high-throughput screening of many derivatives, significantly enhancing the efficiency of the drug discovery process.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-allyl-1H-indole-2,3-dione derivatives, and how can reaction conditions be optimized?

- Methodology :

- Allylation : React indole-2,3-dione with allyl halides (e.g., allyl bromide) in dimethylformamide (DMF) under phase-transfer catalysis using K₂CO₃ and tetrabutylammonium bromide (TBAB) at room temperature. Purify via silica gel chromatography with ethyl acetate/hexane gradients .

- Hydrazone formation : Condense this compound with substituted hydrazines (e.g., 3,4-dichlorophenylhydrazine) in ethanol under reflux. Monitor reaction progress via TLC and isolate products via recrystallization .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to enhance yields. Use spectroscopic methods (¹H NMR, IR) to confirm intermediate formation.

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the molecular structure of this compound derivatives?

- Methodology :

- Crystallization : Grow crystals via slow evaporation of dimethyl sulfoxide (DMSO) or acetone solutions. Ensure solvent purity to avoid lattice defects .

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion artifacts .

- Refinement : Employ SHELXL for structure refinement. Validate hydrogen bonding (C–H⋯O/Cl) and π-π stacking interactions using Mercury or OLEX2 visualization tools .

Q. What preliminary assays are used to evaluate the antibacterial activity of this compound derivatives?

- Methodology :

- Agar diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure inhibition zones at 100 µg/mL .

- MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Compare with standard antibiotics (e.g., ampicillin) .

Advanced Research Questions

Q. How do substituents at the N1 and C3 positions influence the bioactivity of this compound derivatives?

- Methodology :

- SAR analysis : Synthesize analogs with electron-withdrawing (e.g., Cl, Br) or electron-donating (e.g., OCH₃) groups. Assess anticancer activity via MTT assays (IC₅₀ values) against HeLa or MCF-7 cell lines .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., topoisomerase II). Validate pharmacophore features (e.g., indole-2,3-dione core, allyl group) using QSAR models .

Q. How can structural disorder in this compound crystals be resolved during refinement?

- Methodology :

- Disorder modeling : Use SHELXL to partition disordered atoms (e.g., allyl groups) into multiple positions with occupancy refinement. Apply geometric restraints to maintain bond lengths/angles .

- Validation : Cross-check residual electron density maps (< 0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). Compare with analogous structures (e.g., 6-chloro-isatin) to identify systematic errors .

Q. What mechanistic insights explain the pro-apoptotic effects of this compound thiosemicarbazones in cancer cells?

- Methodology :

- Apoptosis assays : Quantify caspase-3/7 activation (Caspase-Glo® kits) and DNA fragmentation (TUNEL assay) in treated cells .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) generation. Correlate with mitochondrial membrane potential loss (JC-1 staining) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antibacterial activities of indole-2,3-dione derivatives?

- Resolution strategy :

- Standardize protocols : Ensure consistent inoculum size (CFU/mL) and incubation time across studies.

- Control variables : Compare solvent effects (DMSO vs. aqueous solutions) on compound solubility and bioactivity .

- Validate targets : Use genetic knockouts (e.g., E. coli ΔacrB) to assess efflux pump involvement in resistance .

Software and Tools

Q. Which software packages are recommended for refining crystal structures of this compound derivatives?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。